Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate
Description
Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate is a bicyclic organic compound featuring a fused cyclohexene oxide (2-oxabicyclo) system with a methyl ester substituent. Its structure combines a strained bicyclo[3.1.0] framework, an oxygen atom in the oxirane ring, and a conjugated double bond (hex-3-ene), which imparts unique reactivity and stereoelectronic properties.
Properties
CAS No. |
56666-81-0 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate |
InChI |
InChI=1S/C7H8O3/c1-9-7(8)5-3-10-6-2-4(5)6/h3-4,6H,2H2,1H3 |
InChI Key |
MPPYNGGKWONKJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC2C1C2 |
Origin of Product |
United States |
Preparation Methods
Esterification of Furan-3-carboxylic Acid
A common starting material for the synthesis is furan-3-carboxylic acid, which is converted to methyl furan-3-carboxylate by acid-catalyzed esterification with methanol and sulfuric acid. The reaction is typically carried out by dissolving furan-3-carboxylic acid in methanol, cooling the mixture to 0 °C, and then adding concentrated sulfuric acid dropwise. The reaction mixture is stirred at room temperature for 24 hours. After workup involving extraction and drying, the crude ester is purified by distillation under reduced pressure to yield methyl furan-3-carboxylate as a colorless oil with an 82% yield (Table 1).
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | Methanol, conc. H2SO4, 0 °C to RT, 24 h | 82 | Distillation at 15 mbar, 55-60 °C bp |
Palladium-Catalyzed Coupling with 2,3-Dihydrofuran
This compound can be synthesized via a palladium-catalyzed cross-coupling reaction between methyl 4-iodobenzoate and 2,3-dihydrofuran. This method involves the use of palladium acetate as a catalyst, potassium acetate as a base, and tetrabutylammonium chloride as a phase transfer catalyst in dimethylformamide (DMF). The reaction is conducted at room temperature overnight, followed by workup with diethyl ether and purification by column chromatography. This process yields the dihydrofuran-substituted methyl ester intermediate, which is a precursor to the bicyclic compound.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pd-catalyzed coupling | Pd(OAc)2 (5 mol%), KOAc, nBu4NCl, DMF, RT, 18 h | ~86 | Purification by column chromatography |
Epoxidation and Halohydrin Formation
The bicyclic core is formed via stereoselective epoxidation of a trans hydroxy ester intermediate using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide in the presence of catalysts like vanadyl acetylacetonate (VO(acac)2). Alternatively, halohydrin derivatives can be formed by treatment with halogenating agents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in solvents like dimethyl sulfoxide (DMSO) and water. The halohydrin intermediate is then cyclized with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the epoxide ring.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Epoxidation | mCPBA or t-BuOOH, VO(acac)2 catalyst | Trans isomer formation |
| Halohydrin formation | NBS or NIS, DMSO/H2O solvent, followed by DBU | Cyclization to epoxide |
Intramolecular Epoxide Opening and Cyclopropanation
The protected epoxide intermediate undergoes an intramolecular epoxide opening cyclopropanation reaction in the presence of a Lewis acid such as triethylaluminum (Et3Al) and a base like lithium hexamethyldisilazide (LiHMDS). This reaction is typically conducted at low temperatures (-20 °C to -80 °C, preferably around -60 °C) for 0.5 to 6 hours. Other Lewis acids such as titanium isopropoxide (Ti(OiPr)4), aluminum isopropoxide (Al(OiPr)3), boron trifluoride etherate (BF3·OEt2), diethylzinc (Et2Zn), and scandium triflate (Sc(OTf)3) have also been employed to achieve high stereoselectivity in the formation of the bicyclic system.
| Step | Reagents/Conditions | Yield/Outcome |
|---|---|---|
| Cyclopropanation | Et3Al, LiHMDS, -60 °C, 0.5-6 h | Desired stereoisomeric bicyclic compound |
Oxidation and Functional Group Transformations
Subsequent oxidation of the free alcohol and removal of protecting groups yield bicyclic hydroxy ketones, which can then be converted to the target this compound. Oxidation reagents such as Dess-Martin periodinane (DMP) are used under mild conditions. Hydrolysis and other functional group manipulations are performed to fine-tune the substitution pattern and stereochemistry of the final product.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Esterification | Methanol, conc. H2SO4, 0 °C to RT, 24 h | 82% yield, distillation purification |
| 2 | Pd-catalyzed coupling | Pd(OAc)2, KOAc, nBu4NCl, DMF, RT, overnight | ~86% yield, column chromatography |
| 3 | Epoxidation | mCPBA or t-BuOOH, VO(acac)2 catalyst | Trans-epoxide formation |
| 4 | Halohydrin formation & cyclization | NBS or NIS, DMSO/H2O, DBU | Epoxide ring formation |
| 5 | Cyclopropanation | Et3Al, LiHMDS, -60 °C, 0.5-6 h | Stereoselective bicyclic compound |
| 6 | Oxidation & deprotection | Dess-Martin periodinane, mild conditions | Hydroxy ketone intermediate |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Organic Chemistry
Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate serves as a versatile building block in organic synthesis, especially for constructing complex bicyclic compounds. Its unique structure allows chemists to explore novel synthetic pathways and develop new materials.
Biological Studies
The compound's structural characteristics make it a candidate for investigating enzyme interactions and biological pathways. Its ability to participate in various chemical reactions can be leveraged to study metabolic processes and the role of specific enzymes in biological systems.
Material Science
In industry, this compound is utilized in the production of specialty chemicals and materials that require specific physical and chemical properties. Its unique bicyclic structure contributes to enhanced performance in various applications.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Synthesis of Novel Bicyclic Compounds : Researchers have successfully used this compound as a precursor for synthesizing novel bicyclic structures that exhibit unique pharmacological properties.
- Enzyme Interaction Studies : Studies have shown that this compound can serve as an effective probe for studying enzyme mechanisms, providing insights into catalytic processes.
Mechanism of Action
The mechanism of action of methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate involves its interaction with molecular targets through its ester and bicyclic structure. The compound can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate with structurally related bicyclic compounds, emphasizing key differences in structure, functional groups, and applications:
Structural and Functional Analysis:
Ring Strain and Reactivity: The bicyclo[3.1.0]hexene system in the target compound introduces significant ring strain due to its fused cyclopropane and cyclohexene rings. This contrasts with the bicyclo[3.2.0]heptane framework in , which incorporates sulfur and nitrogen for β-lactam antibiotic activity . The 7-oxabicyclo[4.1.0]heptane derivative () shares a norbornane-like structure but lacks the conjugated double bond, reducing strain and reactivity compared to the target compound .
Functional Group Influence :
- The methyl ester in the target compound enhances solubility in organic solvents, similar to the 2-ethylhexyl ester in , though the latter’s bulkier ester group likely reduces volatility .
- The hydroxyl group in Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate () increases polarity, making it more suitable for aqueous-phase reactions in drug synthesis .
The norbornane-type compound () may serve in material science due to its stability and ester functionality .
Research Findings and Contradictions
- Purity and Synthesis: Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate is noted for ≥95% purity, ensuring reliability in synthetic workflows , whereas the β-lactam in emphasizes crystallinity and dimethylaniline limits as quality markers .
- Trade and Accessibility : The HS code for Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate facilitates global distribution , but analogous regulatory data for the target compound is absent.
Biological Activity
Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article compiles various research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and comparative studies.
| Property | Value |
|---|---|
| CAS Number | 56666-81-0 |
| Molecular Formula | C7H8O3 |
| Molecular Weight | 140.14 g/mol |
| Boiling Point | 195°C |
| Density | 1.28 g/cm³ |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bicyclic structure allows for specific binding to active sites, influencing metabolic pathways and signal transduction processes. Research indicates that this compound may modulate enzyme activity, potentially leading to therapeutic effects in various disease models.
Antiviral and Anticancer Research
This compound has been explored for its antiviral properties, showing promise in inhibiting viral replication in vitro. Studies have indicated that compounds with similar structures exhibit significant activity against viral pathogens by disrupting their life cycles through enzyme inhibition or receptor antagonism .
In anticancer research, its ability to induce apoptosis in cancer cell lines has been noted, suggesting potential as a chemotherapeutic agent. The compound's interaction with specific signaling pathways involved in cell proliferation and survival could be pivotal in developing new cancer therapies .
Case Studies and Research Findings
- Antimicrobial Activity : A comparative study highlighted the antimicrobial efficacy of methyl 2-oxabicyclo[3.1.0]hex-3-ene derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a concentration-dependent inhibition, indicating its potential as a novel antimicrobial agent .
- Antioxidant Properties : Research has also focused on the antioxidant capabilities of this compound, revealing that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
- Enzyme Interaction Studies : Detailed studies using enzyme assays have shown that methyl 2-oxabicyclo[3.1.0]hex-3-ene derivatives can inhibit specific enzymes involved in metabolic pathways, providing insights into their role as potential therapeutic agents .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via visible light-driven dearomative ring expansion of (aza)arenes, utilizing diradical recombination strategies for 1,3-dienones. Key conditions include photoredox catalysts (e.g., Ru or Ir complexes) and controlled temperature to minimize side reactions. Yields depend on substituent electronic effects and steric hindrance . Alternative routes involve palladium-catalyzed coupling with boronic acids, as seen in related bicyclic systems (e.g., aryl-substituted derivatives), requiring inert atmospheres and precise stoichiometry .
Q. How is the stereochemistry of this compound characterized, and what analytical techniques are critical?
- Methodological Answer : Enantioselective synthesis often employs chiral auxiliaries or catalysts (e.g., asymmetric organocatalysts) to control stereochemistry. NMR (¹H and ¹³C) is essential for confirming stereochemical assignments, particularly coupling constants (e.g., vicinal protons in the bicyclic system). X-ray crystallography or NOESY experiments resolve ambiguities in complex cases, as demonstrated for structurally similar bicyclo[3.1.0]hexane derivatives .
Q. What are the common functionalization strategies for the carboxylate and oxabicyclic moieties?
- Methodological Answer : The methyl ester can undergo hydrolysis to the carboxylic acid (using NaOH/H₂O) or transesterification (e.g., with ethyl alcohol and acid catalysis). The oxabicyclic ring is susceptible to ring-opening via nucleophilic attack (e.g., Grignard reagents at the carbonyl group) or oxidation (e.g., m-CPBA for epoxidation of the double bond). Selectivity depends on protecting group strategies and solvent polarity .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in understanding the reaction mechanisms for synthesizing this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations model diradical recombination pathways in visible light-driven syntheses, predicting regioselectivity and activation energies. For example, studies on 1,3-dienones reveal that electron-withdrawing groups stabilize transition states, favoring bicyclo[3.1.0] formation over competing pathways. Computational data guide reagent selection (e.g., solvent polarity effects on diradical lifetimes) .
Q. What challenges arise in scaling up enantioselective syntheses, and how are they addressed?
- Methodological Answer : Scalability issues include catalyst loading (cost) and chiral induction efficiency. Flow chemistry mitigates these by enabling continuous photochemical reactions with optimized light penetration. Immobilized chiral catalysts (e.g., silica-supported organocatalysts) improve recyclability. Kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT) are alternatives for racemic mixtures .
Q. How do structural modifications (e.g., substituent effects) impact the compound’s reactivity in ring-expansion or cycloaddition reactions?
- Methodological Answer : Electron-donating groups (e.g., methoxy) on the dienophile accelerate [2+2] cycloadditions but may destabilize the bicyclic product. Steric bulk at the bridgehead (e.g., methyl vs. phenyl) alters ring strain, affecting ring-opening kinetics. Systematic studies on substituted analogs (e.g., phenyl-3-oxabicyclo[3.1.0]hexan-2-one) reveal trends in thermal stability and regioselectivity .
Q. What contradictions exist in reported spectroscopic data, and how can they be resolved?
- Methodological Answer : Discrepancies in NMR shifts (e.g., δ values for bridgehead protons) often stem from solvent effects or impurities. Comparative analysis with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and high-field instruments (≥500 MHz) improves resolution. Collaborative databases (e.g., EPA/NIH Mass Spectral Data) standardize reference data for bicyclic esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
